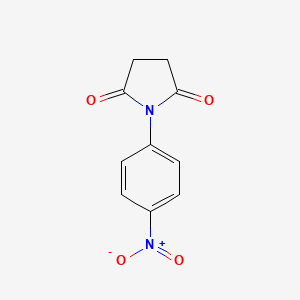
Phosphonium, tetraphenyl-, fluoride
Vue d'ensemble
Description
Phosphonium, tetraphenyl-, fluoride is an organophosphorus compound that features a phosphonium cation bonded to four phenyl groups and a fluoride anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, tetraphenyl-, fluoride can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an alkyl halide, followed by the addition of a fluoride source. The general reaction scheme is as follows:
Quaternization Reaction: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt. [ \text{P(C}_6\text{H}_5\text{)}_3 + \text{R-X} \rightarrow \text{[R-P(C}_6\text{H}_5\text{)}_3]^+ \text{X}^- ]
Fluoride Addition: The phosphonium salt is then treated with a fluoride source, such as potassium fluoride, to yield this compound. [ \text{[R-P(C}_6\text{H}_5\text{)}_3]^+ \text{X}^- + \text{KF} \rightarrow \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{F}^- + \text{KX} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, tetraphenyl-, fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. [ \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{F}^- + \text{O}_2 \rightarrow \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{O}^- + \text{F}_2 ]
Substitution: It can participate in nucleophilic substitution reactions, where the fluoride anion is replaced by other nucleophiles. [ \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{F}^- + \text{Nu}^- \rightarrow \text{[P(C}_6\text{H}_5\text{)}_4]^+ \text{Nu}^- + \text{F}^- ]
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonium, tetraphenyl-, fluoride has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Materials Science: It is employed in the development of new materials, such as ionic liquids and polymers, due to its unique chemical properties.
Biological Research: The compound is studied for its potential biological activities, including its role as a mitochondrial-targeting agent.
Mécanisme D'action
The mechanism of action of phosphonium, tetraphenyl-, fluoride involves its ability to participate in single-electron-transfer (SET) reactions. These reactions are facilitated by the phosphine-centered radical species generated from the compound via phosphine-oxidant charge transfer processes . The molecular targets and pathways involved include the formation of radical intermediates that can undergo various transformations, leading to the desired chemical products.
Comparaison Avec Des Composés Similaires
Phosphonium, tetraphenyl-, fluoride can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine does not contain a fluoride anion and is commonly used as a ligand in coordination chemistry.
Phosphonium Ylides: These compounds, used in the Wittig reaction, differ in that they contain a ylide structure rather than a fluoride anion.
Phosphine Oxides: These are oxidation products of phosphonium compounds and have different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its combination of a phosphonium cation with a fluoride anion, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
tetraphenylphosphanium;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.FH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYJHDOGKHEMZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623562 | |
| Record name | Tetraphenylphosphanium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-05-1 | |
| Record name | Tetraphenylphosphanium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)









